(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone
Overview
Description
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, which makes its derivatives valuable in various fields of research and industry. The unique structure of adamantane provides stability and resistance to degradation, making it an attractive scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone typically involves the functionalization of adamantane derivatives. One common method is the chlorination of adamantane to introduce a chlorine atom at the 3-position. This is followed by the reaction with pyrrolidine and methanone to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent reactions with pyrrolidine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The adamantane core can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted adamantane derivatives, while oxidation and reduction can lead to the formation of oxides or reduced forms of the compound.
Scientific Research Applications
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antiviral agent due to the stability and rigidity of the adamantane core.
Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance materials and polymers due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable scaffold that can interact with various biological molecules. The chlorine atom and pyrrolidin-1-ylmethanone moiety can form specific interactions with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar structural features but different functional groups.
3-Hydroxyadamantane: Contains a hydroxyl group instead of a chlorine atom.
1-Bromoadamantane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is unique due to the combination of the adamantane core with the chlorine atom and pyrrolidin-1-ylmethanone moiety. This unique structure provides specific chemical and biological properties that are not found in other similar compounds. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the pyrrolidin-1-ylmethanone moiety provides additional functionalization possibilities.
Properties
IUPAC Name |
(3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-3-1-2-4-17/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNCIHUTOLLQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329483 | |
Record name | (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317375-20-5 | |
Record name | (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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